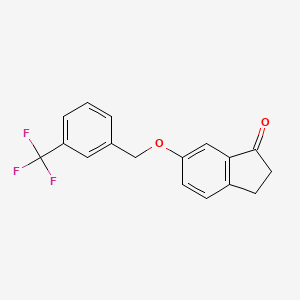

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O2/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)15(12)9-14/h1-4,6,8-9H,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJARBUENDIRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl ether intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a trifluoromethyl anion source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indenone core can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can be performed to convert the ketone group to an alcohol.

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: : Indenone carboxylic acids or ketones.

Reduction: : Indenone alcohols.

Substitution: : Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl group can impart unique electronic properties to the resulting compounds, making them valuable in various chemical reactions.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between trifluoromethylated compounds and biological targets.

Medicine

The compound has potential applications in pharmaceuticals, where its unique structure could be exploited to develop new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the material's properties.

Mechanism of Action

The mechanism by which 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

- Substituent Position : The target compound’s 6-position benzyloxy group contrasts with TFMBD-1/TFMBD-2’s 2-position benzylidene substituents. Positional differences influence electronic distribution and steric bulk, affecting receptor binding or microbial target interactions .

- Trifluoromethyl vs. Trifluoromethoxy : TFMBD-1 (CF₃) exhibits superior antimicrobial activity compared to TFMBD-2 (CF₃O), highlighting the CF₃ group’s enhanced electron-withdrawing and hydrophobic effects .

- Rigid vs. Flexible Groups: ABT-102’s tert-butyl group on indenone improves TRPV1 antagonism by enforcing a rigid conformation, suggesting that the target compound’s benzyloxy group may similarly enhance selectivity .

Electronic and Computational Insights

Table 3: DFT-Derived Electronic Properties

- Electronic Effects : The CF₃ group lowers the LUMO energy, increasing electrophilicity and reactivity toward nucleophilic targets (e.g., microbial enzymes) .

- Molecular Electrostatic Potential (MEP): TFMBD-1’s CF₃ group creates a polarized surface, enhancing interactions with bacterial membranes compared to TFMBD-2 .

Table 4: Antimicrobial and Enzymatic Activity

- Antimicrobial Potency : TFMBD-1’s CF₃ group confers stronger activity than IMDHI’s indole substituent, suggesting the target compound’s CF₃-benzyloxy group may similarly enhance efficacy .

- Enzyme Inhibition: Indenone derivatives with bulky substituents (e.g., tert-butyl in ABT-102) show nanomolar potency, indicating that the target compound’s benzyloxy group could be optimized for target binding .

Biological Activity

6-((3-(Trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a trifluoromethyl group attached to a benzyl moiety, which is further linked to an indene derivative. This structural configuration is believed to influence its biological properties significantly.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Microtubule Dynamics : Some studies suggest that related compounds can destabilize microtubules, leading to apoptosis in cancer cells by affecting the cell cycle and inducing morphological changes .

- Enzyme Inhibition : The presence of the indene structure often correlates with inhibitory effects on specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance:

- In vitro Studies : Compounds with similar indene frameworks have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 μM to 14.65 μM, indicating significant growth inhibition .

- Mechanistic Insights : The apoptosis-inducing activity was confirmed through increased caspase-3 activity and cell cycle arrest at the G2/M phase in treated cells .

Case Studies

A notable case study involved the synthesis and evaluation of several indene derivatives for their anticancer properties. In this study, compounds were screened for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The most promising candidates exhibited effective inhibition rates ranging from 40% to 52% at concentrations around 20 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one?

- Methodology : The compound can be synthesized via palladium-catalyzed hydration-olefin insertion cascades, where internal nucleophiles facilitate regioselective alkyne hydration followed by intramolecular Michael addition . Alternatively, rhodium-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes under water gas shift conditions provides a route to dihydroindenones with trifluoromethyl substituents .

- Key Parameters : Reaction optimization includes temperature control (e.g., 80–100°C for Rh catalysis ), solvent selection (e.g., THF or DCM), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ ).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm regiochemistry and substituent integration, with ketone/enol tautomerism observed in certain cases .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX or WinGX ) resolves stereochemistry and supramolecular interactions, such as π–π stacking in benzodioxole derivatives .

- Chromatography : TLC (RF values) and HPLC (e.g., Chiralcel IC columns) assess purity and enantiomeric excess .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of dihydroindenone derivatives?

- Approach : Palladium-catalyzed cascades achieve >99% diastereoselectivity by leveraging steric and electronic effects of substituents. For example, bulky triisopropylsilyl groups in alkynyl precursors direct nucleopalladation pathways .

- Mechanistic Insight : DFT studies (B3LYP/6-311++G(d,p)) reveal that transition-state geometries and frontier orbital interactions (HOMO-LUMO gaps) govern selectivity .

Q. What computational strategies are used to predict the electronic properties and reactivity of dihydroindenones?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates ionization potentials, electron affinities, and molecular electrostatic potential (MESP) surfaces. Global reactivity descriptors (e.g., electrophilicity index) correlate with antimicrobial activity .

- Validation : Experimental NMR chemical shifts and X-ray bond lengths (e.g., C=O stretching) are compared with computed values to validate models .

Q. How do substituents influence the antimicrobial activity of dihydroindenone derivatives?

- Case Study : (E)-2-(4-(Trifluoromethyl)benzylidene)-dihydroindenone (TFMBD-1) shows superior activity against E. coli and C. albicans compared to 4-(trifluoromethoxy) analogs (TFMBD-2), attributed to enhanced lipophilicity and H-bond acceptor capacity .

- Assays : MIC (Minimum Inhibitory Concentration) and time-kill studies in Mueller-Hinton broth, with zone-of-inhibition measurements on agar plates .

Q. How can polymorphic forms of dihydroindenone derivatives be distinguished and characterized?

- Techniques :

- PXRD : Capillary powder X-ray diffraction identifies subtle lattice differences (e.g., peak splitting at 2θ = 10–15°) .

- SSNMR : ¹³C and ¹⁵N solid-state NMR detects conformational variations in hydrogen-bonding networks .

- Thermal Analysis : DSC (melting point hysteresis) and TGA (decomposition profiles) differentiate polymorphs .

Data Contradiction Analysis

Q. Why do computational predictions of antimicrobial activity sometimes conflict with experimental results?

- Resolution : Discrepancies arise from solvent effects (e.g., aqueous vs. gas-phase DFT calculations) and bioavailability factors (e.g., LogP deviations). For example, predicted in silico activity against S. aureus may not account for membrane permeability limitations .

- Mitigation : Combine QSAR (Quantitative Structure-Activity Relationship) models with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling .

Methodological Best Practices

Q. What crystallography software is recommended for resolving complex dihydroindenone structures?

- Tools :

- SHELXL : For small-molecule refinement, especially with twinned or high-resolution data .

- ORTEP-3 : Generates publication-quality thermal ellipsoid plots .

- WinGX : Integrates data processing, structure solution, and visualization for single-crystal studies .

Stereochemical Challenges

Q. How can enantiomeric excess (ee) be quantified in chiral dihydroindenones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.